molecular formula C10H10N2S B6647614 2-Methyl-4-(methylsulfanyl)quinazoline

2-Methyl-4-(methylsulfanyl)quinazoline

Cat. No. B6647614
M. Wt: 190.27 g/mol
InChI Key: XVVUFHKVQZEEJZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulfanyl)quinazoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

2-Methyl-4-(methylsulfanyl)quinazoline derivatives have demonstrated significant antimicrobial properties. These compounds exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. Additionally, they have shown effectiveness against yeast and fungi like Candida albicans and Aspergillus niger. This wide spectrum of antimicrobial activity highlights their potential as therapeutic agents in treating various infections (Al-Salahi et al., 2013).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of 2-Methyl-4-(methylsulfanyl)quinazoline and its derivatives have been extensively studied. These studies involve the synthesis of various phenyl-substituted derivatives starting from specific building blocks like N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. The reactivity of these compounds, including thionation and chlorination, has been explored, providing access to a variety of derivatives with potential for further scientific applications (Al-Salahi, 2010).

Cytotoxicity and Anti-Inflammatory Activity

Some derivatives of 2-Methyl-4-(methylsulfanyl)quinazoline have shown promising cytotoxic effects against certain carcinoma cells, such as hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Additionally, these compounds have demonstrated potential anti-inflammatory properties by affecting inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in stimulated macrophages (Al-Salahi et al., 2013).

properties

IUPAC Name

2-methyl-4-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVUFHKVQZEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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